BMN-673 8R,9S

概述

描述

BMN-673 8R,9S, a potent inhibitor of poly-ADP ribose polymerase (PARP), has garnered attention primarily for its applications in cancer treatment, especially targeting BRCA-mutated cancers. BMN-673 demonstrates effectiveness through inhibition of PARP catalytic activity and tight trapping of PARP to DNA at sites of single-strand breaks (Smith et al., 2015). This detailed overview will focus on the chemical and physical properties of BMN-673, excluding its drug applications and dosage-related information.

Synthesis Analysis

BMN-673 was developed through the optimization of a previously unexplored chemical scaffold that exhibited PARP inhibitory activity. This optimization process resulted in BMN-673 being the most potent PARP inhibitor reported to date, with significant activity against cancer cells harboring BRCA-1 or BRCA-2 mutations (Shen et al., 2011).

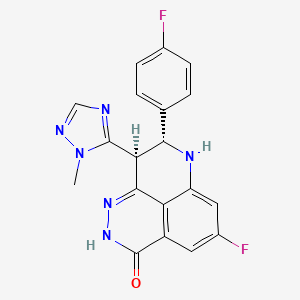

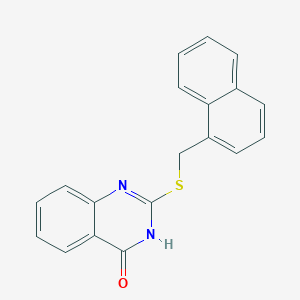

Molecular Structure Analysis

The molecular structure of BMN-673 features a novel scaffold that underlies its potent PARP inhibitory activity. Although specific structural details are proprietary, its high potency and selective toxicity toward BRCA-deficient cancer cells highlight a structure optimized for effective PARP binding and inhibition, enabling the tight trapping of PARP at DNA damage sites.

Chemical Reactions and Properties

BMN-673's chemical properties are characterized by its selective inhibition of PARP1 and PARP2, essential enzymes in the DNA damage repair pathway. Its mechanism involves both the inhibition of the enzymatic activity of PARP and the formation of PARP-DNA complexes, which inhibit DNA repair and promote cancer cell death in BRCA-mutated cells.

Physical Properties Analysis

The physical properties of BMN-673, including its metabolic stability, oral bioavailability, and pharmacokinetic profile, have been favorable. It demonstrates over 40% absolute oral bioavailability in rats, indicating its potential for effective oral administration in clinical settings (Shen et al., 2013).

科学研究应用

肿瘤学研究

BMN-673 8R,9S 在肿瘤学领域显示出巨大的潜力。 它在靶向具有 BRCA1、BRCA2 或 PTEN 基因缺陷的肿瘤细胞方面表现出高活性 {svg_1}. 它抑制 PARP 酶的能力使其成为诱导癌细胞毒性和增强像替莫唑胺这样的 DNA 损伤剂疗效的有效药物 {svg_2}. 这为其在联合治疗中的应用开辟了途径,有可能改善具有特定遗传性癌症特征的患者的预后。

遗传学研究

在遗传学研究中,this compound 在抑制 DNA 修复机制方面发挥着至关重要的作用。 它选择性地与 PARP 结合并阻止 PARP 介导的 DNA 修复,这对研究具有同源重组缺陷的肿瘤特别有用 {svg_3}. 该应用对于理解某些癌症在遗传水平上的进展和开发靶向疗法至关重要。

药理学

从药理学角度来看,this compound 的高口服生物利用度和代谢稳定性使其成为药物开发的理想候选者 {svg_4}. 它与 DNA 修复途径和 PI3K 途径的相互作用为该药物的作用机制及其在治疗各种恶性肿瘤方面的潜在应用提供了见解 {svg_5}.

分子生物学

This compound 通过提供一种工具来研究 PARP 蛋白家族及其在细胞过程中的作用,对分子生物学做出贡献 {svg_6}. 与其他 PARP 抑制剂相比,其优越的功效可以更详细地研究 PARP 的功能及其抑制的细胞后果。

生物化学

在生物化学中,this compound 用于探索涉及聚 (ADP-核糖) 聚合酶 (PARP) 及其在翻译后修饰中的作用的生化途径 {svg_7}. 了解 this compound 如何抑制 PARP 可以导致有关 DNA 修复和细胞死亡调控的发现。

医学研究

This compound 在医学研究中的应用十分广泛,特别是在开发治疗癌症的新疗法方面 {svg_8}. 正在探索其强大的放射增敏特性,以增强各种形式的癌症中放射治疗的疗效 {svg_9}.

作用机制

Target of Action

BMN-673 8R,9S, also known as Talazoparib, is primarily a PARP1 inhibitor . PARP1 (Poly (ADP-ribose) polymerase 1) is a nuclear enzyme involved in DNA repair, genomic stability, and programmed cell death .

Mode of Action

This compound selectively binds to PARP1 and inhibits its activity . This inhibition prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway . It exhibits selective antitumor cytotoxicity and elicits DNA repair biomarkers at much lower concentrations than earlier generation PARP1/2 inhibitors .

Biochemical Pathways

The inhibition of PARP1 by this compound affects the DNA repair pathway. When PARP1 is inhibited, single-strand DNA breaks cannot be repaired, leading to the formation of double-strand breaks. These breaks are usually repaired by the homologous recombination pathway, which requires the presence of BRCA1 and BRCA2 proteins . Therefore, cells deficient in BRCA1 or BRCA2 are particularly sensitive to PARP inhibitors .

Pharmacokinetics

This compound is orally bioavailable, with more than 40% absolute oral bioavailability in rats when dosed in CMC . This suggests that the compound can be effectively absorbed in the gastrointestinal tract and reach systemic circulation.

Result of Action

This compound has shown anti-tumor activity both in vitro and in vivo . It inhibits the proliferation of tumor cells and xenografts with defects in homologous recombination . The compound selectively targets tumor cells with BRCA1, BRCA2, or PTEN gene defects with 20- to more than 200-fold greater potency than existing PARP1/2 inhibitors in vitro .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents can enhance the anti-tumor effects of this compound . Additionally, the status of the PI3K pathway and the expression levels of DNA repair proteins can predict the response to this compound .

安全和危害

未来方向

“Bmn-673 8R,9S” has shown remarkable antitumor activity in mice; xenografted tumors that carry defects in DNA repair due to BRCA mutations or PTEN deficiency were profoundly sensitive to oral “this compound” treatment at well-tolerated doses . Synergistic antitumor effects were also found when “this compound” was combined with temozolomide, SN38, or platinum drugs . This suggests potential future directions for the use of “this compound” in cancer treatment.

属性

IUPAC Name |

(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660726 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207456-00-5 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

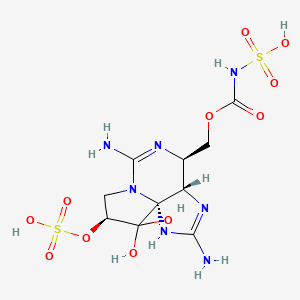

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)

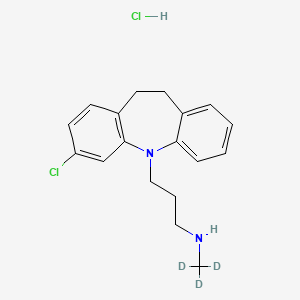

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)